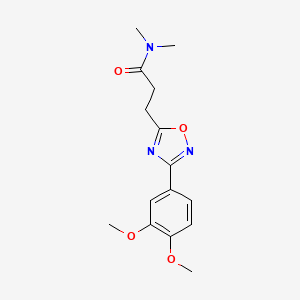
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is a member of the oxadiazole family of compounds. The unique properties of DPA-714 make it a promising candidate for use in various scientific research applications.
作用機序
The mechanism of action of DPA-714 involves its binding to the TSPO, which is located on the outer mitochondrial membrane of various cells, including microglia. The binding of DPA-714 to TSPO results in the modulation of various cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA-714 can modulate the production of various cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, DPA-714 has been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using DPA-714 in scientific research is its specificity for TSPO. This property of DPA-714 makes it a valuable tool for studying microglial activation in vivo. However, one of the limitations of using DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.
将来の方向性
There are various future directions for the use of DPA-714 in scientific research. One potential application of DPA-714 is in the development of new diagnostic tools for various neurological disorders. Additionally, DPA-714 can be used as a tool for studying the role of microglia in various neurological disorders. Furthermore, DPA-714 can be used to study the effects of various therapeutic agents on microglial activation in vivo.
In conclusion, DPA-714 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The unique properties of DPA-714 make it a valuable tool for studying microglial activation in vivo. However, further research is needed to fully understand the potential applications of DPA-714 in scientific research.
合成法
The synthesis of DPA-714 involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of DPA-714 is in the field of neuroimaging. DPA-714 has been shown to bind specifically to the translocator protein (TSPO), which is upregulated in activated microglia in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This property of DPA-714 makes it a valuable tool for imaging and tracking microglial activation in vivo.
特性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-18(2)14(19)8-7-13-16-15(17-22-13)10-5-6-11(20-3)12(9-10)21-4/h5-6,9H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWJRLYFFFDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

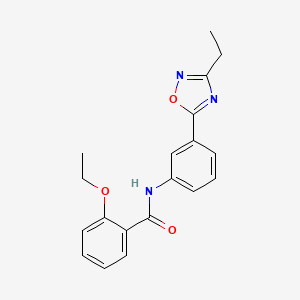
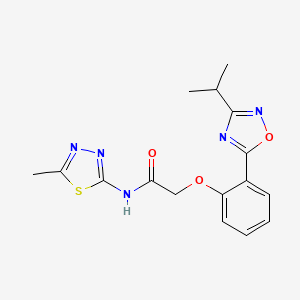

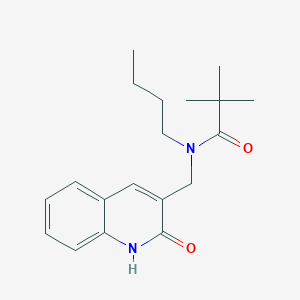
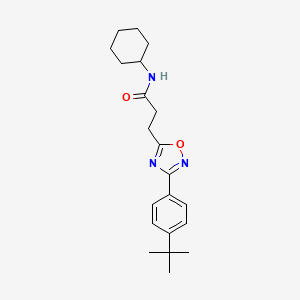
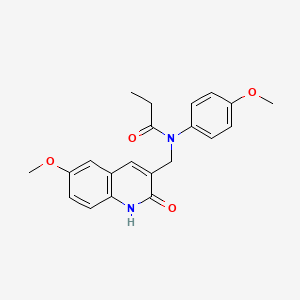

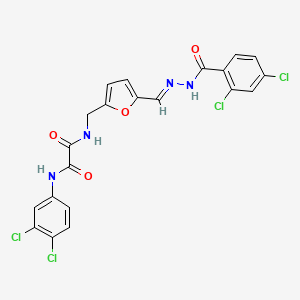
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

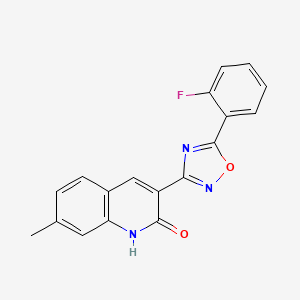
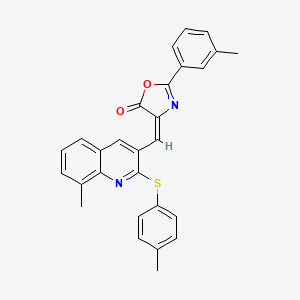
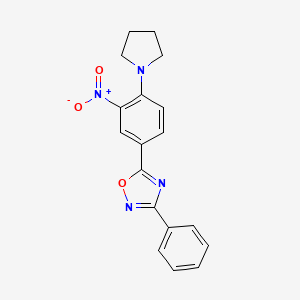
![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)